molecular formula C13H17N B1280053 1,2,3,4,4a,9,9a,10-Octahydroacridine CAS No. 92039-20-8

1,2,3,4,4a,9,9a,10-Octahydroacridine

Cat. No. B1280053
CAS RN: 92039-20-8
M. Wt: 187.28 g/mol
InChI Key: LDGKFQONDQVMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,2,3,4,4a,9,9a,10-Octahydroacridine" and its derivatives have been the subject of various studies due to their interesting chemical and biological properties. These compounds are part of a larger class of chemicals known as acridines, which are nitrogen-containing heterocycles. Acridines and their derivatives have been explored for their potential applications in pharmacology, as well as for their unique physical and chemical properties .

Synthesis Analysis

Several methods have been developed for the synthesis of octahydroacridine derivatives. A study has shown that 10-keto-octahydroanthracenes with various functional groups can be synthesized, which may serve as intermediaries for substances related to 6-deoxy-tetracyclines . Another research presents a stereoselective synthesis method for a 4a,9-disubstituted octahydroacridine derivative from isatin, utilizing an intramolecular reaction of an N-acyliminium ion with a conjugated diene system . Additionally, a facile and catalyst-free synthesis technique for hexahydroacridine-1,8(2H,5H)-dione and octahydroacridin-10(1H)-yl)thiourea derivatives has been developed, which involves the reaction of octahydro-1H-xanthenes with hydroxylamine hydrochloride and thiosemicarbazide in a green solvent .

Molecular Structure Analysis

The molecular structure of octahydroacridine derivatives has been studied using various spectroscopic techniques. Density functional theory (DFT) molecular modeling has been employed to understand the structural and electronic parameters of selected 1,2,3,4,5,6,7,8-octahydroacridine-N(10)-oxides, revealing that planarity and the presence of electron-withdrawing groups are beneficial for antimicrobial activity . NMR spectroscopy has been used to determine and discuss the chemical shifts of octahydroacridine and its derivatives, providing insights into the effects of substituents and N-oxidation on the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of octahydroacridine derivatives has been explored in various contexts. For instance, the catalytic hydrogenation of 9,10-substituted decahydroacridines has been studied, establishing their role as intermediates in the formation of perhydroacridines during the catalytic hydroamination of β-cycloketols . The antimicrobial behavior of octahydroacridine-N(10)-oxides against bacterial and fungal strains has also been investigated, highlighting the potential of these compounds in medical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydroacridine derivatives have been characterized through different analytical techniques. The spectral and luminescent properties of octahydroacridino[4,3-c]acridine-1,9(2H,5H)dione derivatives have been studied, showing that the absorption spectra consist of three electronic transitions and that the naphthalene fragment in the molecule is responsible for phosphorescence . The pharmacological properties of certain octahydroacridine derivatives have been evaluated, demonstrating that they possess activities characteristic of tricyclic antidepressants .

Scientific Research Applications

Antimicrobial Properties

1,2,3,4,4a,9,9a,10-Octahydroacridine derivatives have been evaluated for their antimicrobial properties. A study found that certain derivatives, specifically nitro- and hydroxy- N-oxides, showed significant antibacterial activity against various bacterial and fungal strains. This study utilized density functional theory (DFT) modeling to understand the molecular structure and electronic parameters influencing their antimicrobial activity (Marinescu et al., 2017).

Synthesis and Chemical Structure Analysis

  • The reduction of 9-aminoacridines with nickel-aluminum alloy has been a method for the preparation of octahydroacridine derivatives, showcasing the compound's versatile synthetic pathways (Mataka et al., 2002).
  • NMR spectroscopy has been used to analyze the chemical structure of octahydroacridine derivatives. Studies have focused on understanding the effects of various substituents and N-oxidation on the compound's structure (Potmischil et al., 2009).

Fluorescence and Optical Properties

A series of octahydroacridine-1,8-dione derivatives were synthesized and characterized for their fluorescence properties. This highlights the potential of octahydroacridine derivatives in applications that require optical properties (Han et al., 2012).

Thermal Behavior

The thermal behavior of octahydroacridine and its derivatives under various conditions has been studied. This research is vital for understanding the stability and decomposition patterns of these compounds, which is crucial for their practical applications (Marinescu et al., 2016).

Coordination Compounds and Crystal Engineering

Octahydroacridine derivatives have been used in crystal engineering, forming coordination compounds with metals. These studies provide insights into the construction of supramolecular frameworks and the role of hydrogen bonds and π⋯π stacking interactions in these structures (Eshtiagh-hosseini et al., 2014).

properties

IUPAC Name

1,2,3,4,4a,9,9a,10-octahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,11,13-14H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKFQONDQVMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491352
Record name 1,2,3,4,4a,9,9a,10-Octahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,4a,9,9a,10-Octahydroacridine

CAS RN

92039-20-8
Record name 1,2,3,4,4a,9,9a,10-Octahydroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92039-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,4a,9,9a,10-Octahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,9,9a,10-Octahydroacridine
Reactant of Route 2
1,2,3,4,4a,9,9a,10-Octahydroacridine
Reactant of Route 3
1,2,3,4,4a,9,9a,10-Octahydroacridine
Reactant of Route 4
1,2,3,4,4a,9,9a,10-Octahydroacridine
Reactant of Route 5
1,2,3,4,4a,9,9a,10-Octahydroacridine
Reactant of Route 6
1,2,3,4,4a,9,9a,10-Octahydroacridine

Citations

For This Compound
44
Citations
H Booth - Tetrahedron, 1963 - Elsevier
Configurations have been assigned to the stereoisomeric 1,2,3,4,4a,9,9a,10-octahydro-acridines on the basis of the NMR spectra of the amines and several derivatives. The spectra of …
Number of citations: 10 www.sciencedirect.com
M Acelas, HA Camargo, JA Henao… - Journal of Molecular …, 2020 - Elsevier
Two polymorphs of the new heterocyclic compound trans-N-benzyl-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine have been efficiently prepared via a one-pot BiCl 3 -catalyzed …
Number of citations: 3 www.sciencedirect.com
VG Ermolaeva, NP Kostyuchenko… - Pharmaceutical …, 1969 - Springer
1, 2, 3, 4-Tetrahydroaeridinecarboxylic acid (Ill), prepared by a known method [3], was used as the starting compound. We failed to isolate the individual substance when it was reduced …
Number of citations: 4 link.springer.com
V Rabarihoela-Rakotovao, S Brunet, G Berhault… - Applied Catalysis A …, 2004 - Elsevier
The effect of a basic nitrogen compound (acridine) and of its main hydrogenation product (octahydroacridine) on the hydrodesulfurization of 4,6-dimethyldibenzothiophene (46DMDBT) …
Number of citations: 57 www.sciencedirect.com
M Acelas, A Dugarte-Dugarte… - Acta Crystallographica …, 2021 - scripts.iucr.org
The title heterocyclic compound, C20H27N, has been prepared in good yield (72%) via a BiCl3-catalyzed cationic Povarov reaction between N-propargyl-4-methylaniline and (±)-…
Number of citations: 8 scripts.iucr.org
VG Ermolaeva, VG Yashunskii, AI Polezhaeva… - Pharmaceutical …, 1968 - Springer
Conclusions 1. A convenient method for producing octahydroacridine by reduction of the tetrahydro-derivatives with concentrated formic acid was developed. 2. Trans-10-γ-dimethyl- …
Number of citations: 3 link.springer.com
S Laschat, J Lauterwein - The Journal of Organic Chemistry, 1993 - ACS Publications
A new intramolecular Lewis acid catalyzed hetero-Diels-Alder reaction of N-arylimines 5 with nonactivated olefins tethered to the 2-azadiene system was developed in order toprepare 1…
Number of citations: 82 pubs.acs.org
DA Archer, H Booth, PC Crisp, J Parrick - Journal of the Chemical …, 1963 - pubs.rsc.org
The thermal decomposition, at 160" under reflux, of the 1-methyl methohydroxide of 1, 2, 3, 4-tetrahydroquinoine gives 95% of 1, 2, 3, 4-tetrahydro-l-methylquinoline and 5 yo of o-allyl-…
Number of citations: 0 pubs.rsc.org
U Beifuss, M Taraschewski - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Enamines regioselectively add to the CN+-bond of 4-silyloxyquinolinium triflates with high yields, and the BF3·Et2O mediated annulations of 4-quinolones with 2-aminobuta-1,3-dienes …
Number of citations: 13 pubs.rsc.org
K Sakanishi, M Ohira, I Mochida, H Okazaki… - Journal of the Chemical …, 1988 - pubs.rsc.org
Hydrogenation of acridine (1) using a commercial Pd–Al2O3 catalyst was kinetically and stereochemically studied under variable conditions. A consecutive pathway, (1)→ 9,10-…
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.